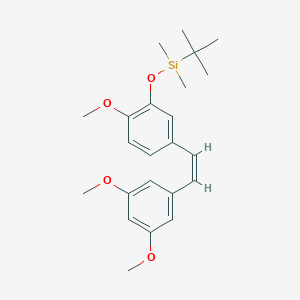

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

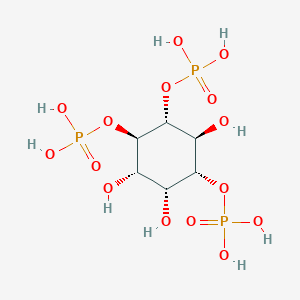

“(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene” is a biochemical compound used for proteomics research . It has a molecular formula of C23H32O4Si and a molecular weight of 400.58 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. We know its molecular weight is 400.58 , but information on properties like melting point, boiling point, solubility, and others are not provided.

Scientific Research Applications

Antineoplastic Applications

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene and its derivatives have shown promise in antineoplastic applications. Stilstatin 1 and Stilstatin 2, related compounds, have been synthesized and evaluated against various cancer cell lines. Notably, these compounds showed a range of inhibitory effects on cancer cell growth, and their prodrug forms have been developed for enhanced anticancer activity. The presence of specific functional groups in these molecules contributes to their biological activities, influencing their potency and mode of action against cancer cells (Pettit et al., 2009).

Microtubule Interference and Antileukemic Activity

Certain stilbene derivatives, including those structurally related to (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene, have demonstrated the ability to interfere with microtubule polymerization, specifically targeting the colchicine-binding site. This interference results in cell-cycle arrest and induces cell death in leukemic cells, all while sparing normal bone marrow progenitor cells. This selective cytotoxicity, coupled with minimal systemic toxicity observed in animal models, suggests potential therapeutic applications for these stilbene derivatives in leukemic therapy (Cao et al., 2008).

Photodegradation and Polymer Stability

The photodegradation properties of certain stilbene derivatives, including those related to (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene, have been studied, revealing the formation of new chromophores and fluorophores upon exposure to UV radiation. These changes have implications for the stability and degradation of polymers and other materials containing these stilbene compounds. Understanding these photodegradation pathways is crucial for predicting the behavior of materials under light exposure and for designing more stable polymer systems (Weir et al., 1995).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of stilbene derivatives have been extensively studied. These analyses provide insights into the molecular conformations and intermolecular interactions of stilbene compounds. Understanding the crystal structure and molecular geometry of these compounds is crucial for predicting their reactivity, stability, and potential biological activities (Sopková-de Oliveira Santos et al., 2009).

properties

IUPAC Name |

tert-butyl-[5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4Si/c1-23(2,3)28(7,8)27-22-15-17(11-12-21(22)26-6)9-10-18-13-19(24-4)16-20(14-18)25-5/h9-16H,1-8H3/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFSHSMPMRHYOG-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)/C=C\C2=CC(=CC(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456791 |

Source

|

| Record name | (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |

CAS RN |

586410-23-3 |

Source

|

| Record name | (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)

![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)

![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)

![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)